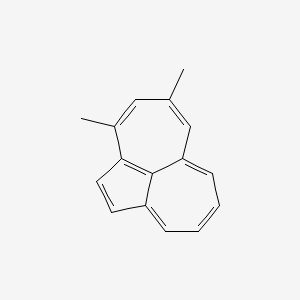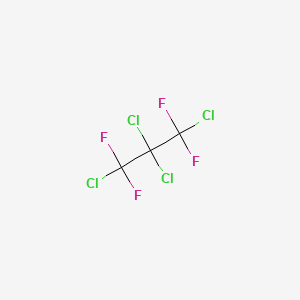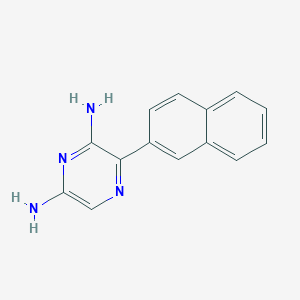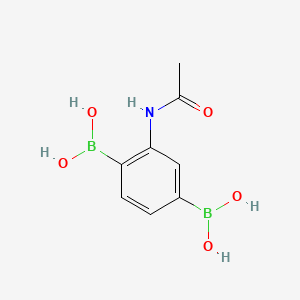
Acetanilide, 2',5'-diborono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2’,5’-diborono- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group
Méthodes De Préparation
The synthesis of Acetanilide, 2’,5’-diborono- typically involves the introduction of boronic acid groups into the acetanilide structure. One common method is the reaction of acetanilide with boronic acid derivatives under specific conditions. For example, the reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of a boronic acid and a halogenated acetanilide derivative .
Analyse Des Réactions Chimiques
Acetanilide, 2’,5’-diborono- undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the boronic acid groups, yielding the parent acetanilide.
Applications De Recherche Scientifique
Acetanilide, 2’,5’-diborono- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: It may be explored for its potential use in drug development, particularly for its ability to form stable complexes with biological molecules.
Mécanisme D'action
The mechanism of action of Acetanilide, 2’,5’-diborono- involves its ability to interact with various molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and diagnostic applications. The boronic acid groups can also participate in the formation of stable complexes with enzymes and other proteins, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Acetanilide, 2’,5’-diborono- can be compared with other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. While these compounds also contain boronic acid groups, Acetanilide, 2’,5’-diborono- is unique due to its acetanilide backbone, which imparts different chemical properties and reactivity. Similar compounds include:
Phenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Benzylboronic acid: Utilized in the synthesis of pharmaceuticals and as a building block in organic chemistry.
By understanding the unique properties and applications of Acetanilide, 2’,5’-diborono-, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
101651-68-7 |
|---|---|
Formule moléculaire |
C8H11B2NO5 |
Poids moléculaire |
222.80 g/mol |
Nom IUPAC |
(2-acetamido-4-boronophenyl)boronic acid |
InChI |
InChI=1S/C8H11B2NO5/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10(15)16/h2-4,13-16H,1H3,(H,11,12) |
Clé InChI |
XYGXYTKKXHFLLI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)B(O)O)NC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


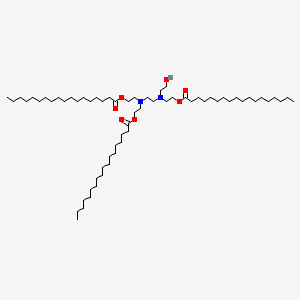


![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
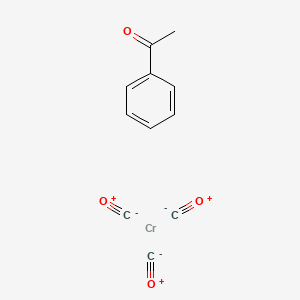
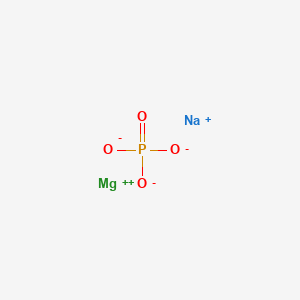
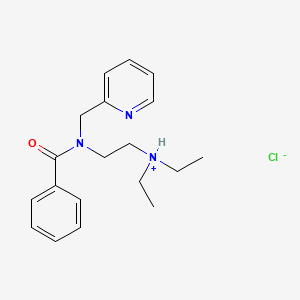
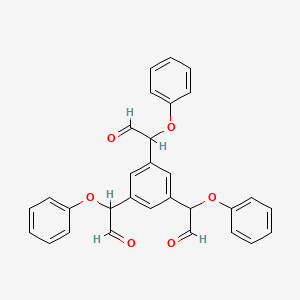
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)
